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molecular formula C8H12N2 B599589 3-Pyridineethanamine, beta-methyl- CAS No. 199296-38-3

3-Pyridineethanamine, beta-methyl-

Cat. No. B599589
M. Wt: 136.198
InChI Key: ZNWDSTAZSZMHPP-UHFFFAOYSA-N
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Patent
US05866573

Procedure details

To a solution of 2-(3-pyridyl)-1-nitropropane (0.91 g, 5.48 mmol) in 20 mL of ethanol and 0.1 mL of 12N HCl was added 10% Pd/C (1.00 g) under argon. The solution was evacuated and flushed with hydrogen several times, place under an atmosphere of hydrogen and vigorously stirred. After 14 h the mixture was evacuated and flushed with argon several times, filtered through celite and washed with 200 mL of ethanol. The volatiles were removed in vacuo to provide a residue which was partitioned between methylene chloride (100 mL) and NaOH (50 mL, 10%) and the aqueous layer was extracted with methylene chloride (2×100 mL). The combined organic layers were dried over MgSO4, filtered, concentrated in vacuo and the residue was purified by flash column chromatography (20×150 mm column of SiO2, CH2Cl2 /CH2Cl2 saturated with NH3 /MeOH 60:39:1) to give the title compound as an oil:
Name
2-(3-pyridyl)-1-nitropropane
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([CH3:12])[CH2:8][N+:9]([O-])=O)[CH:2]=1>C(O)C.Cl.[Pd]>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([CH3:12])[CH2:8][NH2:9])[CH:2]=1

Inputs

Step One
Name
2-(3-pyridyl)-1-nitropropane
Quantity
0.91 g
Type
reactant
Smiles
N1=CC(=CC=C1)C(C[N+](=O)[O-])C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.1 mL
Type
solvent
Smiles
Cl
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evacuated
CUSTOM
Type
CUSTOM
Details
flushed with hydrogen several times, place under an atmosphere of hydrogen
CUSTOM
Type
CUSTOM
Details
After 14 h the mixture was evacuated
Duration
14 h
CUSTOM
Type
CUSTOM
Details
flushed with argon several times
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
washed with 200 mL of ethanol
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a residue which
CUSTOM
Type
CUSTOM
Details
was partitioned between methylene chloride (100 mL) and NaOH (50 mL, 10%)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with methylene chloride (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography (20×150 mm column of SiO2, CH2Cl2 /CH2Cl2 saturated with NH3 /MeOH 60:39:1)

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C(CN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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